N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide is a sulfur-containing acetamide derivative featuring a pyrimidine ring and a 3,5-bis(trifluoromethyl)phenyl substituent. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the pyrimidin-2-ylthioacetamide moiety may contribute to hydrogen bonding and nucleophilic reactivity.
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3OS/c15-13(16,17)8-4-9(14(18,19)20)6-10(5-8)23-11(24)7-25-12-21-2-1-3-22-12/h1-6H,7H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOWNQZWRACJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations.
Mode of Action
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide is believed to function as a catalyst in organic transformations. It is suggested that it activates substrates and subsequently stabilizes partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-pyrimidin-2-ylthioacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a unique trifluoromethyl-substituted phenyl group linked to a pyrimidine moiety via a thioacetamide functional group. This structure is believed to contribute significantly to its biological activity, particularly in targeting specific enzymes and receptors.
Biological Activity Overview
-
Inhibition of Steroid 5α-reductase Type 1 (SRD5A1) :
- A study evaluated the compound's ability to inhibit SRD5A1, an enzyme implicated in androgenic alopecia. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 1.44 ± 0.13 µM , indicating potent inhibitory activity with low cytotoxicity (IC50 of 29.99 ± 8.69 µM ) .
- The mechanism involved suppression of SRD5A1 expression and mixed-mode inhibition, highlighting its potential as a therapeutic agent for conditions related to androgen metabolism.
-
Anticancer Properties :
- Research has shown that related compounds with similar structural motifs exhibit significant anticancer effects. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide demonstrated the ability to inhibit liver tumor growth in vitro and in vivo by inducing apoptosis and inhibiting the STAT3 signaling pathway .
- The compound's activity was confirmed through various concentrations (1–10.8 µM) over different time periods (0–72 hours), with notable effects on cell viability and colony formation.
Table 1: Summary of Biological Activities
| Activity Type | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Inhibition of SRD5A1 | N-[3,5-bis(trifluoromethyl)phenyl]amide | 1.44 ± 0.13 | Suppression of enzyme expression and mixed-mode inhibition |
| Anticancer Effect | N-(3,5-bis(trifluoromethyl)phenyl)-NHDC | Varies (1-10.8) | Induction of apoptosis via STAT3 pathway inhibition |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of this compound with target proteins such as SRD5A1. These simulations suggest that the compound binds effectively to the active site, stabilizing the enzyme-inhibitor complex and preventing substrate access.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group and Reactivity Analysis
- Thioacetamide vs.
- Trifluoromethyl Phenyl vs.
- Pyrimidine vs. Imidazole : Pyrimidine rings (as in the target compound) are less basic than imidazole rings (e.g., in Kanto’s imidazol-2-amine derivatives), altering solubility and binding interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
